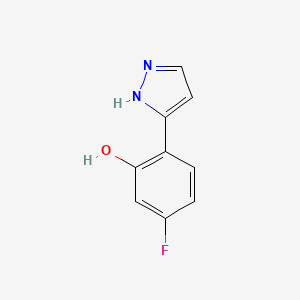

5-Fluoro-2-(1H-pyrazol-5-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANZZWQSSUTHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for 5 Fluoro 2 1h Pyrazol 5 Yl Phenol and Its Analogues

Retrosynthetic Analysis of the 5-Fluoro-2-(1H-pyrazol-5-yl)phenol Core Structure

A retrosynthetic analysis of this compound reveals several key disconnections for strategic synthesis. The primary disconnection breaks the bond between the phenolic ring and the pyrazole (B372694) moiety, suggesting a coupling reaction between a fluorinated phenolic precursor and a pyrazole derivative. A further disconnection of the pyrazole ring itself leads back to simpler acyclic precursors, most notably a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.com This approach, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry. beilstein-journals.orgnih.gov

The retrosynthetic pathway can be visualized as follows:

Foundational Synthetic Routes for Pyrazole Ring Formation within Phenolic Scaffolds

The construction of the pyrazole ring on a phenolic framework is a critical step in the synthesis of the target molecule and its analogues. The most established and versatile methods involve cyclocondensation reactions. mdpi.comnih.gov

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for forming the pyrazole ring. beilstein-journals.orgnih.gov This involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.comnih.govresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

Several variations of this method exist, utilizing different catalysts and reaction conditions to improve yields and regioselectivity. For instance, the use of acid catalysts can facilitate the dehydration step. jetir.org The choice of solvent can also influence the reaction outcome. nih.gov

A general representation of the cyclocondensation reaction is shown below:

Figure 1: General scheme for the synthesis of pyrazoles via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine.

The introduction of the phenol (B47542) and fluorine substituents can be achieved either by starting with appropriately functionalized precursors or by performing functional group interconversions on a pre-formed scaffold. fiveable.mesolubilityofthings.com For example, a fluorinated phenol can be used as the starting material to be coupled with a pyrazole-forming synthon.

Alternatively, a phenol group can be introduced at a later stage of the synthesis through reactions such as hydroxylation of an aryl halide or a diazonium salt. The fluorine atom can be introduced using various fluorinating agents. beilstein-journals.org Functional group interconversions, such as the conversion of an amino group to a hydroxyl group or the introduction of a fluorine atom via a Sandmeyer-type reaction, are also viable strategies. fiveable.mesolubilityofthings.com

Targeted Fluorination Techniques and Their Application in Pyrazole Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. olemiss.edunih.gov In the context of pyrazole synthesis, targeted fluorination can be achieved through several methods.

One common approach is to use fluorinated building blocks in the synthesis. beilstein-journals.org For example, a fluorinated 1,3-dicarbonyl compound can be used in the Knorr synthesis to produce a fluorinated pyrazole directly. sci-hub.se

Another strategy is the direct fluorination of a pre-existing pyrazole or phenolic ring. This can be accomplished using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The regioselectivity of this reaction is often directed by the existing substituents on the ring. beilstein-journals.org For phenolic substrates, it is also possible to convert the phenol to a corresponding aryl fluoride (B91410). youtube.com

Recent advancements in flow chemistry have enabled the development of safer and more efficient fluorination processes, including the use of elemental fluorine in a continuous flow reactor. beilstein-journals.orgmdpi.com

| Fluorination Method | Description | Key Features |

| Use of Fluorinated Building Blocks | Incorporating fluorine-containing starting materials into the synthetic route. beilstein-journals.orgsci-hub.se | High regioselectivity, predictable outcomes. |

| Electrophilic Fluorination | Direct introduction of a fluorine atom onto an aromatic ring using an electrophilic fluorine source. beilstein-journals.org | Late-stage functionalization, regioselectivity can be an issue. |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride ion source. | Often requires harsh conditions. |

| Flow Chemistry Fluorination | Continuous flow process for fluorination, often with elemental fluorine. beilstein-journals.orgmdpi.com | Improved safety, scalability, and efficiency. |

Synthetic Approaches for Generating Structural Analogues and Derivatives of this compound for Research Exploration

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. sci-hub.senih.gov This can be achieved by systematically modifying the core structure.

Modifications to the Pyrazole Ring:

Substitution at different positions: The pyrazole ring can be substituted at various positions by using appropriately substituted 1,3-dicarbonyl compounds or by post-synthetic modifications.

N-functionalization: The nitrogen atom of the pyrazole ring can be functionalized with different alkyl or aryl groups by using substituted hydrazines in the cyclocondensation reaction. beilstein-journals.org

Modifications to the Phenolic Ring:

Varying the position of the fluorine atom: The fluorine atom can be moved to different positions on the phenolic ring to study its effect on the molecule's properties.

Introducing other substituents: Other functional groups, such as methyl, methoxy, or nitro groups, can be introduced onto the phenolic ring to create a diverse library of analogues.

Multi-component Reactions:

Multi-component reactions (MCRs) offer an efficient way to generate a wide range of structural analogues in a single step. beilstein-journals.orgresearchgate.net These reactions involve the simultaneous combination of three or more starting materials to form a complex product, often with high atom economy.

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize the environmental impact of chemical processes. rawdatalibrary.netnih.govresearchgate.netbenthamdirect.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. mdpi.comjetir.org Some reactions can even be performed under solvent-free conditions. mdpi.comnih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. jetir.org This includes the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govresearchgate.net Multi-component reactions are particularly well-suited for this purpose. researchgate.netnih.gov

| Green Chemistry Approach | Example in Pyrazole Synthesis | Reference |

| Solvent-free reactions | Grinding techniques for the synthesis of NH-pyrazoles. | researchgate.net |

| Aqueous media | Amberlyst-70 catalyzed synthesis of pyrazoles in water. | mdpi.com |

| Microwave-assisted synthesis | Synthesis of pyrano[2,3-c]pyrazoles under microwave irradiation. | nih.gov |

| Ultrasonic irradiation | Catalyst-free multicomponent reaction in water facilitated by ultrasound. | nih.gov |

| Reusable catalysts | Use of nano-ZnO or magnetic nano-[CoFe2O4] catalysts. | mdpi.comresearchgate.net |

Detailed Spectroscopic Data for this compound Not Available in Publicly Accessible Research

An article detailing the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound cannot be generated as per the specified outline. Extensive searches of academic and scientific databases for primary research literature containing the required experimental data—including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS)—yielded no specific results for this compound.

While the compound is listed in chemical catalogs, indicating its synthesis and commercial availability, the detailed research findings necessary to populate the requested sections on its structural analysis are not present in the available search results. sigmaaldrich.com The required data includes:

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR spectral data: Specific chemical shifts, coupling constants, and signal multiplicities.

Two-Dimensional (2D) NMR data (COSY, HSQC, HMBC): Correlation maps to establish atomic connectivity.

ESI-MS data: Molecular ion peak confirmation and detailed fragmentation patterns.

Searches for the synthesis and characterization of structurally related compounds, such as other substituted pyrazolyl phenols and haloaminopyrazoles, were successful. researchgate.netresearchgate.netnih.govrsc.orgnih.gov However, spectroscopic data is highly specific to the exact molecular structure. Extrapolating data from different, albeit similar, molecules would be scientifically inaccurate and would not represent the true characteristics of this compound.

Without access to peer-reviewed scientific literature detailing the comprehensive spectroscopic analysis of this compound, the creation of an authoritative and scientifically accurate article with the mandated data tables and detailed findings is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques in Academic Research

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For a polar molecule like 5-Fluoro-2-(1H-pyrazol-5-yl)phenol, direct analysis can be challenging due to its relatively low volatility and the presence of active hydrogen atoms on the phenol (B47542) and pyrazole (B372694) groups. Therefore, a derivatization step, such as silylation, is often employed to increase volatility and thermal stability, making the compound more amenable to GC analysis.

Once introduced into the GC, the derivatized analyte is separated from other components based on its boiling point and interactions with the column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that allows for structural elucidation.

For this compound (molar mass: 178.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pathways of nitrogen-containing heterocycles like pyrazole often involve the loss of stable neutral molecules. lifesciencesite.com In the case of pyrazole rings, characteristic fragmentation can include the elimination of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The fragmentation of the phenolic portion would likely involve the loss of carbon monoxide (CO).

Table 1: Predicted GC-MS Fragments for this compound

| Fragment Description | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₉H₇FN₂O]⁺ | 178 |

| Loss of N₂ | [C₉H₇FO]⁺ | 150 |

| Loss of CO from [M-N₂]⁺ | [C₈H₇F]⁺ | 122 |

| Loss of HCN from Molecular Ion | [C₈H₆FNO]⁺ | 151 |

Note: The m/z values are based on the most common isotopes and represent a hypothetical fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. lcms.cz The compound would be separated using reversed-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase commonly consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer via a soft ionization source, most commonly Electrospray Ionization (ESI). ESI generates intact molecular ions with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 179.1, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 177.1.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected precursor ion ([M+H]⁺ or [M-H]⁻), providing further structural information. For pyrazole-containing structures, a characteristic loss of a neutral HN₃ molecule from the protonated ion has been observed in some cases. lifesciencesite.com Another important parameter that can be determined is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase and can aid in identification. While specific data for the title compound is not available, predicted CCS values for structurally similar compounds illustrate the data obtained. uni.luuni.lu

Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for Related Fluoro-Pyrazole Compounds

| Compound | Adduct | m/z | Predicted CCS (Ų) |

| 5-fluoro-2-pyrazol-1-ylbenzoic acid | [M+H]⁺ | 207.05643 | 139.9 |

| 5-fluoro-2-pyrazol-1-ylbenzoic acid | [M-H]⁻ | 205.04187 | 142.2 |

| 5-fluoro-2-(1H-pyrazol-5-yl)pyridine | [M+H]⁺ | 164.06186 | 129.7 |

| 5-fluoro-2-(1H-pyrazol-5-yl)pyridine | [M-H]⁻ | 162.04730 | 130.3 |

| Data sourced from PubChemLite for structurally related compounds to demonstrate the technique. uni.luuni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. researchgate.net

The most prominent features would be the stretching vibrations of the O-H group of the phenol and the N-H group of the pyrazole ring. The phenolic O-H stretch typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the pyrazole is expected in a similar region, around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of complex vibrations. Key absorptions in this region include C=C and C=N stretching vibrations from the aromatic and pyrazole rings, typically found between 1400-1600 cm⁻¹. The C-O stretching of the phenol group would appear around 1200-1260 cm⁻¹. Finally, the C-F bond gives rise to a strong absorption in the 1000-1400 cm⁻¹ range, which is characteristic of organofluorine compounds. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretching | 3200 - 3600 (broad) |

| Pyrazole N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyrazole C=N | Stretching | ~1550 |

| Phenol C-O | Stretching | 1200 - 1260 |

| Aryl C-F | Stretching | 1000 - 1400 (strong) |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis

As of this writing, a solved crystal structure for this compound has not been deposited in public databases. However, the analysis of structurally related compounds provides a clear indication of the type of data that would be obtained. For example, the crystal structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol has been determined. nih.govresearchgate.net Such an analysis for the title compound would reveal the planarity of the pyrazole and phenol rings and the dihedral angle between them. It would also precisely map the intramolecular and intermolecular hydrogen bonds involving the phenolic -OH and the pyrazole N-H groups, which govern the solid-state architecture.

Table 4: Illustrative Crystal Data for the Related Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

| Parameter | Value |

| Chemical Formula | C₂₁H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.793 (3) |

| b (Å) | 12.948 (3) |

| c (Å) | 11.705 (3) |

| β (°) | 93.508 (14) |

| Volume (ų) | 1632.7 (7) |

| Z (molecules/unit cell) | 4 |

| Note: This data is for a related compound and serves only to illustrate the parameters determined by X-ray diffraction. nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the interconnected π-systems of the phenyl and pyrazole rings in this compound.

The UV-Vis spectrum of this compound is expected to show strong absorptions characteristic of π → π* transitions within the conjugated aromatic system. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. physchemres.org For instance, studies on other N-substituted pyrazoline derivatives have shown that increasing solvent polarity can cause a shift in the absorption wavelength. physchemres.org The electronic transitions provide insight into the molecule's HOMO-LUMO energy gap, a key parameter in computational chemistry and materials science.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Phenyl-pyrazole conjugated system | 250 - 350 |

| n → π | Non-bonding electrons on O, N | > 300 (typically weaker) |

| Note: The λmax range is an estimation based on similar aromatic and heterocyclic structures. |

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 1h Pyrazol 5 Yl Phenol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it a go-to for analyzing organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), to perform geometry optimization. nih.govnih.govscispace.com

This process finds the lowest energy arrangement of atoms, providing the most stable molecular geometry. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined with high precision. scispace.com For instance, in a study on pyrazole-hydrazone derivatives, DFT calculations were performed at the B3LYP/6–31G(d,p) level, and the calculated bond lengths and angles were found to be in excellent agreement with experimental data from single-crystal X-ray diffraction. nih.gov This validation underscores the reliability of DFT in predicting molecular structures.

To illustrate, the table below shows a comparison of experimental (X-ray) and theoretical (DFT) bond lengths for a related pyrazole-hydrazone derivative, demonstrating the accuracy of the method.

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

| C1–C10 | 1.227 | 1.24394 |

| O3–C15 | 1.363 | 1.38125 |

| N3–N4 | 1.383 | 1.37144 |

| Data from a study on a pyrazole-hydrazone derivative, used here for illustrative purposes. nih.gov |

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. rdd.edu.iq These methods, such as Møller–Plesset perturbation theory (e.g., MP2), provide a higher level of theoretical accuracy compared to some DFT approaches, though often at a greater computational cost. rdd.edu.iq

They are particularly valuable for obtaining precise electronic structure information and for benchmarking the results of less computationally intensive methods. iaea.org Studies on pyrazole and its substituted derivatives have utilized ab initio calculations at the MP2/6-31G(d,p) level to determine geometrical parameters and other physical properties like total energy and dipole moments. rdd.edu.iq These high-accuracy calculations are crucial for understanding the fundamental electronic nature of the pyrazole ring system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com

A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. irjweb.com Conversely, a large energy gap implies high stability and low reactivity. researchgate.netirjweb.com For pyrazole derivatives, DFT calculations are commonly used to determine these energies. researchgate.net For example, in a study of a pyrazole-hydrazone derivative, the HOMO-LUMO energy gap was calculated to be approximately 4.38 eV, indicating significant molecular stability. nih.gov

The following table presents illustrative FMO data calculated for a pyrazole-based compound.

| Parameter | Energy (eV) |

| EHOMO | -5.5971 |

| ELUMO | -2.4598 |

| Energy Gap (ΔE) | 3.1373 |

| Illustrative data from a study on a 4-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c] eurasianjournals.commdpi.comresearchgate.netoxadiazole derivative, calculated at the B3LYP/6-31G(d,p) level. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to identify electron-rich and electron-poor regions.

Typically, red and yellow colors indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent areas of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis can pinpoint the most reactive sites. researchgate.net For instance, in pyrazole itself, the regions around the nitrogen atoms are typically electron-rich (negative potential), making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net In 5-Fluoro-2-(1H-pyrazol-5-yl)phenol, the electronegative oxygen, fluorine, and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the phenol (B47542) and pyrazole N-H would be regions of positive potential. researchgate.netnih.gov

Computational methods can accurately predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. scispace.com By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. scispace.com This analysis allows for the precise assignment of vibrational modes, such as N-H, O-H, and C=N stretching frequencies, confirming the presence of specific functional groups.

Similarly, electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). scispace.com This method calculates the energies of electronic transitions (e.g., from the HOMO to the LUMO), which correspond to absorption bands in the UV-Vis spectrum. scispace.com These theoretical predictions help interpret experimental spectra and understand the electronic transitions within the molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N=N Stretch | 1427 | 1428 |

| Pyrazole Ring Deformation | 634 | 640 |

| Illustrative data from a study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, used here for demonstration. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. eurasianjournals.comeurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). eurasianjournals.comnih.gov

For pyrazole derivatives, MD simulations are invaluable for exploring their conformational space and understanding how they interact with other molecules, such as solvent molecules or biological targets like proteins. mdpi.comrsc.org For example, simulations can reveal the stability of a particular conformation, identify dominant intermolecular hydrogen bonds, and explore the binding modes of a pyrazole-based inhibitor within the active site of an enzyme. mdpi.comnih.govrsc.org These simulations provide a crucial link between the static molecular structure and its dynamic function in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

In a study focused on a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to correlate the chemical structures of these compounds with their biological activity as B-RafV600E inhibitors. nih.govplos.org The alignment conformation of each molecule with the lowest energy from docking results was utilized to ensure a reliable alignment for building the QSAR model. plos.org

The developed 3D-QSAR model demonstrated a statistically significant correlation between the structural features of the compounds and their inhibitory activity. nih.govplos.org The model yielded a high level of statistical significance, indicating its robustness and predictive power for designing new, more potent inhibitors. nih.govplos.org

The insights from the 3D-QSAR model were visualized through contour maps, which highlight the regions around the molecule where certain structural modifications are likely to influence biological activity. plos.org For the series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, the contour maps suggested that introducing larger and electron-donating substituents at the para-position of the phenyl ring could enhance inhibitory activity. nih.gov Conversely, the model indicated that electron-withdrawing substituents at the meta-position might also contribute to increased potency, suggesting that multi-substituted analogues could be a promising avenue for further development. nih.gov

| Compound | B-RafV600E IC50 (µM) | WM266.4 GI50 (µM) |

|---|---|---|

| C5 | 1.45 | >10 |

| C6 | 0.15 | 1.75 |

| C18 | 1.52 | >10 |

| C0A | 1.99 | 2.03 |

| C0B | 2.31 | >10 |

| Vemurafenib | 0.02 | 0.51 |

| Erlotinib | >10 | >10 |

Molecular Docking Studies for Ligand-Receptor Binding Mode Elucidation and Affinity Prediction

To elucidate the binding mode and predict the binding affinity of the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, molecular docking studies were performed. nih.govplos.orgresearchgate.net The docking simulations were conducted using the CDOCKER protocol in Discovery Studio 3.1, with the crystal structures of the B-Raf kinase (PDB Codes: 3PSD and 2FB8) as the receptor. nih.gov

The docking results for the most potent compound in the series, C6, revealed a well-defined binding mode within the active site of B-Raf. nih.govplos.org The binding was characterized by a combination of hydrogen bonding, pi-cation, and pi-pi interactions. researchgate.net A crucial hydrogen bond was observed between the hydroxyl group of the salicylaldehyde moiety of compound C6 and the amino hydrogen of the ASP594 residue in the protein's active site. researchgate.net This interaction is believed to be a key contributor to the high inhibitory activity of this compound. researchgate.net

| Compound | Receptor | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| C6 | B-Raf (3PSD) | ASP594 | Hydrogen Bond |

| - | Pi-Cation Interaction | ||

| - | Pi-Pi Interactions |

Structure Activity Relationship Sar Investigations of 5 Fluoro 2 1h Pyrazol 5 Yl Phenol Derivatives

Impact of Fluorine Substitution Position and Number on Biological Activity and Binding Affinity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry due to its unique physicochemical properties. In the context of 5-Fluoro-2-(1H-pyrazol-5-yl)phenol derivatives, the position and number of fluorine atoms have a profound effect on biological activity and receptor binding affinity.

Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, pKa, and conformational preferences with minimal steric hindrance. cambridgemedchemconsulting.com A primary effect of adding fluorine is the increase in lipophilicity, which can enhance a compound's ability to cross cell membranes and improve its hydrophobic interactions with a target receptor. cambridgemedchemconsulting.comnih.gov Furthermore, the strategic placement of fluorine can block sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.gov

The position of the fluorine atom is critical. For instance, in a study on fluorinated indazoles, which are structurally analogous to pyrazoles, moving a fluorine atom from the C4 to the C6 position resulted in a significant enhancement of inhibitory potency against Rho kinase (ROCK1), with the IC50 value dropping from 2500 nM to 14 nM. nih.gov This demonstrates that the precise location of the fluorine substituent dictates its interaction within the receptor's binding pocket, potentially forming favorable electrostatic or hydrogen-bond interactions that enhance affinity. cambridgemedchemconsulting.comnih.gov The introduction of fluorine can also improve binding affinity through interactions between the C-F bond and carbonyl groups of a protein, which can be five times stronger than non-fluorinated analogues. nih.gov

Multiple fluorine substitutions can further alter a compound's properties, often leading to a decrease in the pKa of nearby functional groups, which can in turn affect the compound's ionization state, solubility, and interaction with biological targets. nih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties and Activity

| Modification | Observed Effect | Potential Implication | Reference |

| Single Fluorine Addition | Increased lipophilicity and metabolic stability. | Enhanced bioavailability and target engagement. nih.govnih.gov | |

| Positional Isomerism (e.g., C4-F vs. C6-F) | Drastic change in inhibitory potency (IC50). | Highlights the importance of precise interactions within the receptor binding site. nih.gov | |

| Multiple Fluorine Additions | Decreased pKa of nearby amine groups. | Altered ionization state, solubility, and target interactions. nih.gov |

Role of Phenol (B47542) Moiety Modifications on Potency, Selectivity, and Receptor Interactions

The phenol moiety in this compound is a critical pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor. Modifications to this group, including its replacement with bioisosteres, can significantly impact potency, selectivity, and receptor interactions.

The phenolic hydroxyl group is often crucial for anchoring a ligand into the active site of a receptor through hydrogen bonding. Studies have shown that masking or removing this hydroxyl group can lead to a dramatic loss of activity. For example, the methylation of an indazole, a bioisostere of pyrazole (B372694), to block its hydrogen bond donating capability resulted in a significant reduction in affinity for the D1 receptor, underscoring the importance of this interaction. nih.gov

However, phenols are often susceptible to Phase II metabolism (glucuronidation), which can lead to rapid clearance and poor pharmacokinetic profiles. cambridgemedchemconsulting.com This has driven the exploration of bioisosteric replacements that mimic the hydrogen-bonding properties of the phenol while offering improved metabolic stability.

Several successful bioisosteric replacements for the phenol group have been identified:

Indazoles/Pyrazoles: These heterocycles can serve as effective phenol mimics because the N-H group can act as a hydrogen bond donor, similar to the phenol's O-H group. nih.gov

Carboxamides: In the development of µ-opioid receptor antagonists, the bioisosteric replacement of a phenol with a carboxamide led to a metabolically more stable compound. researchgate.net

Difluoromethyl (CF2H) group: This group has been proposed as a non-aromatic bioisostere for the phenol group, as it can also act as a hydrogen bond donor. cambridgemedchemconsulting.com

In one study on meprin inhibitors, the introduction of an acidic phenol group at the para-position of a phenyl substituent on a pyrazole core led to the most potent inhibition of the target enzymes, highlighting the favorable interaction of this moiety within the S1' subpocket of the receptor. nih.gov Further research on pyrazole derivatives of phenolic acids demonstrated that a catechol moiety (containing two hydroxyl groups) yielded excellent radical scavenging activity, while a 4-hydroxyphenyl moiety provided the best lipoxygenase (LOX) inhibition, showing that the nature and number of hydroxyl groups on the phenol ring can fine-tune the pharmacological profile. nih.gov

Table 2: Effect of Phenol Moiety Modifications and Bioisosteric Replacements

| Modification | Rationale | Outcome | Reference |

| Methylation of -OH | Investigate the importance of H-bond donation. | Significant loss of binding affinity. | nih.gov |

| Replacement with Carboxamide | Improve metabolic stability. | Retained antagonism with better PK profile. | researchgate.net |

| Introduction of a second -OH (Catechol) | Modulate electronic and H-bonding properties. | Enhanced antioxidant activity. | nih.gov |

| Replacement with Pyrazole/Indazole | Mimic H-bond donation with improved PK. | Maintained activity with a better PK profile. | nih.gov |

Influence of Pyrazole Ring Substituents on Pharmacological Profiles and Receptor Binding

The pyrazole ring is a versatile scaffold that allows for substitution at multiple positions, and the nature of these substituents is a key determinant of the resulting compound's pharmacological profile and receptor binding. The functional groups attached to the pyrazole core dictate the molecule's interaction with specific biological targets, leading to a wide array of activities, from anti-inflammatory to anticancer and antiviral effects. researchgate.netnih.govmdpi.com

The substitutions, additions, or removal of different functional groups on the pyrazole ring are pivotal for synthesizing lead compounds effective against various diseases. frontiersin.org SAR studies have consistently shown that even minor changes to these substituents can lead to significant shifts in potency and selectivity.

For example, in the development of cannabinoid CB1 receptor antagonists based on a biarylpyrazole scaffold, specific substitutions were found to be critical for activity:

Position 5: A para-substituted phenyl ring was required for potent antagonism.

Position 3: A carboxamido group was essential.

Position 1: A 2,4-dichlorophenyl substituent was necessary for high affinity. nih.gov

Similarly, in a series of pyrazole-based meprin inhibitors, replacing a phenyl group at the 3(5)-position with a smaller methyl group decreased activity, while a cyclopentyl group maintained similar activity. nih.gov This suggests that the size and nature of the substituent at this position are crucial for optimal interaction within the S1'-binding site of the enzyme. nih.gov The introduction of different aryl and sulfonamide groups onto a pyrazole nucleus has led to well-known anti-inflammatory drugs, demonstrating the power of this approach. nih.gov

The electronic nature of the substituents also plays a vital role. For instance, the attachment of thiazole (B1198619) moieties to a pyrazole ring has been shown to confer significant antitumor activity. frontiersin.org In another example, the development of anti-HIV agents from a phenylpyrazole lead compound involved extensive optimization of substituents on both the benzyl (B1604629) group and the pyrazole ring, ultimately leading to a derivative with six-fold greater potency. researchgate.net

Table 3: Influence of Pyrazole Substituents on Pharmacological Activity

| Position | Substituent Type | Resulting Activity | Reference |

| C3 | Carboxamide | Cannabinoid CB1 receptor antagonism. | nih.gov |

| C5 | p-Iodophenyl | Most potent CB1 receptor antagonism in its series. | nih.gov |

| N1 | 2,4-Dichlorophenyl | High affinity for CB1 receptors. | nih.gov |

| C3/C5 | Varied Aryl Groups | Modulated anti-inflammatory and anticancer activity. | nih.govnih.gov |

| N1, C3, C4 | Varied Substitutions | Development of potent anti-HIV agents. | researchgate.net |

Stereochemical Considerations and Conformational Flexibility Effects on SAR

The three-dimensional structure of a drug molecule is paramount for its interaction with a biological target. For this compound derivatives, which are biaryl systems, stereochemical considerations and conformational flexibility are critical components of their SAR.

The key bond connecting the phenol and pyrazole rings allows for rotation, but this rotation can be hindered by substituents, leading to a phenomenon known as atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and they can exist as stable, separable enantiomers. nih.govresearchgate.net These different atropisomers can possess vastly different biological activities and pharmacokinetic profiles, as they present different three-dimensional shapes to the receptor. researchgate.net Even for compounds that interconvert rapidly, they will typically bind to their protein target in a single, preferred, low-energy conformation. researchgate.net

The conformational preference of the biaryl system is dictated by a delicate balance of resonance stabilization, steric effects, and electrostatic interactions. cambridgemedchemconsulting.com For instance, the presence of ortho-substituents on either ring can create steric clashes that favor a non-planar (twisted) conformation. Conversely, electronic effects, such as the repulsion between lone pairs on adjacent nitrogen or fluorine atoms, can also strongly disfavor planar conformations. cambridgemedchemconsulting.com Understanding the conformational energy profile—the energy as a function of the dihedral angle between the two rings—is crucial for designing molecules that can adopt the bioactive conformation required for receptor binding. cambridgemedchemconsulting.com

Medicinal chemists can exploit these principles by designing conformationally restricted analogues. By introducing chemical bridges or bulky groups that lock the molecule into a specific conformation, it is possible to enhance potency and selectivity. For example, the synthesis of conformationally restricted pyrazole frameworks, such as benzo[g]indazoles, has been successfully used to develop potent inhibitors of specific enzymes like PDE4. mdpi.com This strategy reduces the entropic penalty of binding and ensures that the molecule's key interacting groups are pre-organized for optimal engagement with the receptor.

Development of Predictive Models for Optimized Chemical Space Exploration

The number of possible chemical structures for derivatives of this compound is astronomically large. Exploring this vast chemical space experimentally is impractical. Therefore, the development of predictive computational models has become an essential tool for optimizing the design of new drug candidates.

Modern drug discovery heavily relies on in silico methods to predict the properties and biological activity of novel compounds before they are synthesized. These models can significantly accelerate the design-make-test-analyze cycle.

One powerful approach is the use of deep learning (DL) and machine learning (ML) models. For example, message-passing neural networks, such as those implemented in the Chemprop package, can learn to predict molecular properties directly from a compound's graph structure. nih.gov These models are trained on existing datasets of molecules with known activities (e.g., docking scores or experimental IC50 values) and can then predict the "fitness" of new, unsampled molecules, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Another advanced strategy involves combining evolutionary algorithms (EAs) with generative models. EAs mimic the process of natural selection to "evolve" molecules toward a desired property profile. These algorithms traverse the chemical space by applying operations like random mutations and crossovers to a population of molecules. Recently, these EAs have been enhanced by incorporating chemistry-aware Large Language Models (LLMs) . These LLMs, trained on vast databases of chemical information, can perform more chemically intuitive "mutations" and "crossovers," leading to a more efficient search of chemical space and a higher likelihood of discovering novel, potent, and synthesizable molecules. These generative models can explore the complex interplay of conflicting objectives, such as balancing chemical diversity, ease of synthesis, and biological activity, to identify optimized lead compounds.

Mechanistic Pathways of Anticancer Activity (in vitro studies)

No specific data is available on the inhibitory activity of this compound against B-Raf, c-Met, or other kinases.

There is no available research detailing the antagonistic or agonistic effects of this compound on the P2X7 receptor or other cellular receptors.

In vitro studies investigating the specific effects of this compound on cancer cell proliferation, migration, and the molecular pathways of apoptosis have not been identified.

Mechanisms of Anti-inflammatory Activity (in vitro studies)

Specific inhibitory concentrations (IC50) or percentage of inhibition data for this compound against COX-1 and COX-2 isoforms are not available in the reviewed literature.

There is no published data on the inhibitory effects of this compound on the neuronal (nNOS), endothelial (eNOS), or inducible (iNOS) isoforms of nitric oxide synthase.

An in-depth analysis of the compound this compound reveals a molecule of interest within preclinical research due to its structural features—a fluorinated phenol linked to a pyrazole ring. While specific research on this exact molecule is limited in the public domain, the broader classes of pyrazole and phenol derivatives have been extensively studied for various biological activities. This article explores the molecular mechanisms of these activities as investigated in preclinical models, drawing upon research into structurally related compounds to infer the potential mechanisms of this compound.

Preclinical Translational Research and Lead Compound Optimization

In Vitro Efficacy and Selectivity Profiling of 5-Fluoro-2-(1H-pyrazol-5-yl)phenol and its Analogues

Currently, there is no publicly available data detailing the in vitro efficacy and selectivity of this compound or its direct analogues against specific biological targets. While numerous studies have explored the in vitro activities of various pyrazole (B372694) derivatives, this specific compound has not been the subject of published research in this regard.

For context, broader families of pyrazole-containing compounds have been investigated for their inhibitory effects on a range of enzymes and receptors. For instance, certain fluorinated pyrazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents, showing activity against various cancer cell lines. mdpi.com However, it is crucial to note that these findings are not directly transferable to this compound without dedicated experimental validation.

To ascertain the in vitro profile of this compound, a comprehensive screening campaign would be necessary. This would involve testing the compound against a panel of biologically relevant targets, such as kinases, proteases, and receptors, to identify any potential therapeutic applications.

Exploration of Derivatives as Potential Lead Compounds for Specific Therapeutic Areas

The exploration of derivatives of this compound as potential lead compounds is a logical next step in the drug discovery process, but one that has not yet been documented in scientific literature. The core structure presents multiple sites for chemical modification, allowing for the synthesis of a library of analogues with potentially diverse biological activities.

For example, modification of the pyrazole and phenol (B47542) rings could be undertaken to optimize properties such as potency, selectivity, and solubility. Structure-activity relationship (SAR) studies on such a series of derivatives would be instrumental in identifying promising lead compounds for further development in areas where pyrazole derivatives have historically shown promise, such as:

Oncology: Targeting kinases or other signaling pathways involved in cancer progression.

Inflammation: Inhibiting enzymes like cyclooxygenases (COX) or other inflammatory mediators.

Infectious Diseases: Developing novel antibacterial or antifungal agents.

Strategies for Enhancing Biological Potency, Metabolic Stability, and Permeability in Research Settings

While specific strategies have not been applied to this compound due to the lack of initial biological data, general principles of medicinal chemistry can be proposed for its potential optimization in a research setting.

| Property to Enhance | Potential Strategies |

| Biological Potency | - Introduction of additional functional groups to enhance binding interactions with a target. - Conformational restriction to favor an active conformation. - Isosteric replacements to improve target engagement. |

| Metabolic Stability | - The existing fluorine atom is a common strategy to block metabolic hydroxylation. - Introduction of other metabolically robust groups. - Modification of metabolically labile sites identified through in vitro metabolism studies. |

| Permeability | - Modulation of lipophilicity (logP) by adding or removing polar or nonpolar groups. - Reduction of rotatable bonds to improve conformational rigidity. - Masking of polar functional groups through prodrug strategies. |

These strategies are standard in lead optimization campaigns and would be applicable to derivatives of this compound should a promising biological activity be identified.

Preclinical Efficacy Studies in Relevant Biological Systems and Animal Models (excluding human trials)

Consistent with the absence of in vitro data, there are no published preclinical efficacy studies of this compound in any biological systems or animal models. Such studies are contingent on the prior identification of a specific and potent biological activity.

Should a derivative of this compound emerge as a promising lead compound from in vitro screening and optimization, the subsequent steps would involve evaluation in:

Cell-based assays: To confirm activity in a more complex biological environment.

Animal models of disease: To assess in vivo efficacy and establish a potential therapeutic window. For example, if the compound shows anti-inflammatory properties in vitro, it would be tested in animal models of arthritis or other inflammatory conditions.

The journey of this compound from a chemical entity to a potential therapeutic agent is at its very beginning. The scientific community awaits the foundational research that will uncover its biological properties and determine its potential for future drug discovery efforts.

Emerging Research Directions and Future Perspectives for 5 Fluoro 2 1h Pyrazol 5 Yl Phenol Research

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The future of pharmaceutical manufacturing hinges on the development of sustainable and efficient synthetic routes. For 5-Fluoro-2-(1H-pyrazol-5-yl)phenol and related pyrazole-phenol scaffolds, research is increasingly focused on green chemistry principles to enhance accessibility and minimize environmental impact. nih.gov

Key advancements in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation is a promising technique for accelerating the synthesis of pyrazole (B372694) derivatives. nih.govgsconlinepress.com This method often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in as little as 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or "solventless" synthesis, is another cornerstone of green chemistry. rsc.orgtandfonline.com This approach reduces chemical waste and can lead to simpler purification processes. The condensation of diketones and hydrazines to form pyrazoles has been successfully demonstrated under solvent-free conditions at room temperature. rsc.org

Eco-Friendly Solvents and Catalysts: When solvents are necessary, the focus is shifting towards environmentally benign options like water and ethanol. nih.govnih.gov Furthermore, the development and use of recyclable catalysts, such as those derived from agricultural waste, are gaining traction. nih.gov For example, a catalyst synthesized from wheat straw has been effectively used in the creation of pyrano[2,3-c]pyrazole scaffolds. nih.gov Iron-catalyzed multicomponent synthesis is also being explored as an efficient and sustainable strategy. researchgate.net

These sustainable methodologies not only make the synthesis of compounds like this compound more environmentally friendly but also potentially more cost-effective, thereby increasing their availability for research and development. nih.gov

Integration of Advanced Computational Approaches (AI/Machine Learning) for Rational Design and Virtual Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and cost-effective design and screening of new drug candidates. nih.gov For pyrazole-phenol scaffolds, these computational tools are being employed to:

Rational Drug Design: AI algorithms can analyze vast datasets of chemical structures and their biological activities to identify key structural features for desired therapeutic effects. nih.gov This allows for the rational design of novel derivatives of this compound with potentially enhanced potency and selectivity.

Virtual Screening: High-throughput virtual screening (HTVS) powered by AI can rapidly screen large libraries of virtual compounds to identify those with the highest probability of interacting with a specific biological target. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Predictive Modeling: Machine learning models are being developed to predict various properties of molecules, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov This predictive capability helps in prioritizing the most promising candidates for further development. For example, in silico studies have been used to predict the toxicity risks of novel pyrazole derivatives, with many showing low probable toxicity. nih.gov

A recent study on chalcone (B49325) and dihydropyrazole derivatives showcased the power of combining Quantitative Structure-Activity Relationship (QSAR) models with machine learning to predict antiproliferative activity against prostate cancer. physchemres.org The use of techniques like Genetic Function Approximation and Extreme Learning Machine algorithms demonstrated a high correlation between predicted and experimental activities. physchemres.org Such approaches hold immense promise for accelerating the discovery and optimization of pyrazole-based therapeutics. eurasianjournals.com

Identification of New Molecular Targets and Pathways Modulated by Pyrazole-Phenol Scaffolds

A crucial aspect of future research is the identification of novel molecular targets and signaling pathways that are modulated by the pyrazole-phenol scaffold. The diverse biological activities reported for pyrazole derivatives suggest that they can interact with a wide range of biological molecules. mdpi.com

Potential molecular targets for compounds like this compound include:

Protein Kinases: Pyrazole scaffolds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net Identified targets include:

Akt (Protein Kinase B): A central node in the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. mdpi.com

Aurora Kinases: These play a critical role in cell division, and their inhibition is a promising strategy for cancer therapy. mdpi.com

Janus Kinases (JAKs): Involved in cytokine signaling and immune responses, making them targets for inflammatory diseases. mdpi.com

VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a hallmark of cancer. nih.gov

Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. researchgate.net

G-protein Coupled Receptors (GPCRs): These receptors are involved in a vast array of physiological processes, and pyrazole compounds have shown affinity for various GPCR subtypes, including adrenergic, dopaminergic, and cannabinoid receptors. researchgate.net

The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, like phenol (B47542), allows it to be incorporated into drug designs to improve properties such as potency, solubility, and metabolic stability. nih.gov For instance, replacing a metabolically vulnerable phenol group with a pyrazole can enhance the pharmacokinetic profile of a drug candidate. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex diseases such as cancer often involve multiple dysregulated pathways. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is emerging as a powerful therapeutic strategy. nih.gov Pyrazole-based scaffolds are particularly well-suited for this approach due to their ability to interact with a variety of molecular targets.

A multi-targeting strategy for a compound like this compound could involve designing derivatives that simultaneously inhibit key proteins in different signaling pathways implicated in a specific disease. For example, in cancer, a single pyrazole-based drug could potentially target:

Tumor cell proliferation by inhibiting protein kinases like Akt and CDKs. mdpi.commdpi.com

Angiogenesis by targeting VEGFR-2. nih.gov

Inflammation , which is often associated with tumor progression, by inhibiting COX enzymes. researchgate.net

This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target therapies. nih.gov Research has already demonstrated that some pyrazole compounds can inhibit multiple pathways, such as the ERK1/2, AKT, and p38MAPK pathways, which are involved in cancer cell signaling and angiogenesis. nih.gov

Design of Targeted Delivery Systems for Enhanced Therapeutic Efficacy in Preclinical Models

To maximize the therapeutic potential of this compound and its derivatives, the development of targeted delivery systems will be critical in preclinical studies. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects.

One promising approach is the use of nanoparticle-based drug delivery systems . For instance, chitosan, a biocompatible and biodegradable polymer, has been explored as a carrier for pyrazole-containing compounds. nih.gov Chitosan nanoparticles can be engineered to:

Improve solubility and stability of the drug.

Provide controlled release of the drug over time.

Be surface-functionalized with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells, leading to targeted drug delivery.

The development of such advanced delivery systems will be a key step in translating the in vitro potential of pyrazole-phenol compounds into effective therapeutic agents in preclinical animal models. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(1H-pyrazol-5-yl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between fluorinated phenolic precursors and pyrazole derivatives. For example, concentrated sulfuric acid (H₂SO₄) is often used as a catalyst for cyclization, followed by precipitation in ice water and recrystallization from methanol to isolate the product . Variations in reaction time, acid strength, or temperature can affect tautomeric equilibria and purity. Evidence from similar pyrazole derivatives highlights the use of α,β-unsaturated carbonyl intermediates for regioselective pyrazole ring formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and phenolic rings.

- FTIR : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation pathways.

- Single-crystal X-ray diffraction : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .

Q. How can researchers ensure purity and stability of this compound during storage?

Analytical techniques like HPLC assess purity (>97% recommended for reproducibility) . Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to minimize photodegradation and moisture absorption. Sigma-Aldrich notes that purity confirmation is the buyer’s responsibility due to limited analytical data .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?

Single-crystal X-ray diffraction provides unambiguous evidence of tautomeric states. For example, studies on analogous pyrazole-phenol derivatives reveal intramolecular hydrogen bonding between the phenolic O–H and pyrazole N atoms, stabilizing specific tautomers . Density Functional Theory (DFT) calculations can complement experimental data by modeling energy differences between tautomers .

Q. What strategies mitigate challenges in regioselectivity during functionalization of the pyrazole ring?

- Directed ortho-metalation : Use fluorine as a directing group for electrophilic substitution.

- Protection/deprotection : Temporarily block reactive sites (e.g., phenolic –OH) with silyl or acetyl groups.

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole C-3/C-5 positions, leveraging halogenated intermediates .

Q. How should researchers analyze contradictory biological activity data across studies involving this compound?

- Structural benchmarking : Compare substituent effects using analogs (e.g., 5-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole lacks benzoxazine but shows antitumor activity) .

- Dose-response assays : Validate potency thresholds under standardized conditions (e.g., MIC for antifungal activity).

- Computational docking : Identify binding affinity variations due to tautomerism or conformational flexibility .

Q. What experimental designs optimize the study of photophysical properties in fluorinated pyrazole-phenol systems?

- Solvatochromism assays : Measure UV-vis absorption/emission shifts in polar vs. nonpolar solvents.

- Time-resolved fluorescence : Quantify excited-state lifetimes influenced by fluorine’s electron-withdrawing effects.

- Electrochemical profiling : Cyclic voltammetry to correlate HOMO-LUMO gaps with substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.